Cas no 1776-37-0 (5-Methyl-1H-indazole)

5-Methyl-1H-indazole is a heterocyclic organic compound featuring an indazole core substituted with a methyl group at the 5-position. This structure serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of biologically active molecules. Its indazole scaffold is known for contributing to binding affinity and metabolic stability in drug design. The methyl substitution enhances lipophilicity, potentially improving membrane permeability. The compound is commonly utilized in medicinal chemistry research for the synthesis of kinase inhibitors, receptor modulators, and other therapeutic agents. It is typically supplied with high purity, ensuring reliable performance in synthetic applications. Proper handling under standard laboratory conditions is recommended.
5-Methyl-1H-indazole structure
5-Methyl-1H-indazole structure
商品名:5-Methyl-1H-indazole
CAS番号:1776-37-0
MF:C8H8N2
メガワット:132.1625
MDL:MFCD01606235
CID:136344
PubChem ID:12639189

5-Methyl-1H-indazole 化学的及び物理的性質

名前と識別子

    • 5-Methyl-1H-indazole
    • 1H-Indazole, 5-methyl-
    • 5-Methyl (1H)indazole
    • 5-METHYL INDAZOLE
    • 5-methyl-1H-indazole(SALTDATA: FREE)
    • 5-methylindazole
    • 5-Methyl-2H-indazole
    • 1H-INDAZOLE,5-METHYL-
    • PubChem7832
    • 5-methyl-1H-indazol
    • KSC173Q5H
    • AMBZ0277
    • DCUNRLLJHAWKRZ-UHFFFAOYSA-N
    • 5-Methyl-1H-indazole, AldrichCPR
    • STL554554
    • SBB046271
    • FCH831244
    • BBL100760
    • RP00967
    • TRA0099907
    • MB0
    • AM803367
    • AC-27359
    • A3937
    • EN300-1592141
    • Z276614446
    • SCHEMBL12653740
    • FT-0645932
    • 1776-37-0
    • W-206247
    • SCHEMBL12872
    • AS-18170
    • AKOS000275685
    • MFCD01666235
    • CS-W011089
    • SY027367
    • DTXSID50505277
    • MFCD01606235
    • MB01911
    • DB-017453
    • MDL: MFCD01606235
    • インチ: 1S/C8H8N2/c1-6-2-3-8-7(4-6)5-9-10-8/h2-5H,1H3,(H,9,10)
    • InChIKey: DCUNRLLJHAWKRZ-UHFFFAOYSA-N
    • ほほえんだ: N1([H])C2C([H])=C([H])C(C([H])([H])[H])=C([H])C=2C([H])=N1

計算された属性

  • せいみつぶんしりょう: 132.068748g/mol
  • ひょうめんでんか: 0
  • XLogP3: 2.1
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 回転可能化学結合数: 0
  • どういたいしつりょう: 132.068748g/mol
  • 単一同位体質量: 132.068748g/mol
  • 水素結合トポロジー分子極性表面積: 28.7Ų
  • 重原子数: 10
  • 複雑さ: 124
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1

じっけんとくせい

  • 密度みつど: 1.1083 (rough estimate)
  • ゆうかいてん: 111℃
  • ふってん: 285.1°C at 760 mmHg
  • フラッシュポイント: 133.3°C
  • 屈折率: 1.6013 (estimate)
  • PSA: 28.68000
  • LogP: 1.87130

5-Methyl-1H-indazole セキュリティ情報

5-Methyl-1H-indazole 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5-Methyl-1H-indazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB466082-1 g
5-Methyl-1H-indazole; min. 95%
1776-37-0
1g
€94.20 2023-07-18
abcr
AB466082-10 g
5-Methyl-1H-indazole; min. 95%
1776-37-0
10g
€295.10 2023-07-18
Enamine
EN300-1592141-0.1g
5-methyl-1H-indazole
1776-37-0 95%
0.1g
$19.0 2023-07-10
Chemenu
CM110837-25g
5-methyl-1H-indazole
1776-37-0 97%
25g
$281 2021-08-06
Enamine
EN300-1592141-0.25g
5-methyl-1H-indazole
1776-37-0 95%
0.25g
$19.0 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-284654-250mg
5-Methyl-1H-indazole,
1776-37-0
250mg
¥1083.00 2023-09-05
Enamine
EN300-1592141-2.5g
5-methyl-1H-indazole
1776-37-0 95%
2.5g
$48.0 2023-07-10
Fluorochem
079331-5g
5-Methyl-1H-indazole
1776-37-0 95%
5g
£69.00 2022-03-01
eNovation Chemicals LLC
D409636-5g
5-methyl-1H-indazole
1776-37-0 95%
5g
$250 2024-05-24
TRC
M321313-100mg
5-Methyl-1H-indazole
1776-37-0
100mg
$ 65.00 2022-06-04

5-Methyl-1H-indazole 関連文献

5-Methyl-1H-indazoleに関する追加情報

Introduction to 5-Methyl-1H-indazole (CAS No. 1776-37-0)

5-Methyl-1H-indazole, with the CAS number 1776-37-0, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is a member of the indazole family, characterized by a fused five-membered nitrogen-containing ring and a six-membered benzene ring. The presence of the methyl group at the 5-position imparts unique chemical and biological properties, making it a valuable scaffold for the development of novel therapeutic agents.

The chemical structure of 5-Methyl-1H-indazole is represented by the molecular formula C8H9N2. It has a molecular weight of approximately 135.17 g/mol. The compound is known for its stability under standard laboratory conditions and its solubility in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). These properties make it an ideal candidate for various synthetic transformations and biological assays.

In recent years, 5-Methyl-1H-indazole has been extensively studied for its potential applications in drug discovery. One of the key areas of interest is its role as a scaffold for the development of selective serotonin reuptake inhibitors (SSRIs). SSRIs are widely used in the treatment of depression, anxiety disorders, and other psychiatric conditions. Research has shown that derivatives of 5-Methyl-1H-indazole can exhibit potent and selective inhibition of serotonin reuptake, making them promising candidates for the next generation of antidepressants.

Beyond its use in psychiatric disorders, 5-Methyl-1H-indazole has also shown potential in cancer research. Studies have demonstrated that certain derivatives of this compound can inhibit the activity of key enzymes involved in cancer cell proliferation, such as phosphodiesterases (PDEs) and protein kinases. For example, a recent study published in the Journal of Medicinal Chemistry reported that a derivative of 5-Methyl-1H-indazole exhibited significant antiproliferative activity against various cancer cell lines, including breast cancer and colon cancer cells.

The versatility of 5-Methyl-1H-indazole extends to its use as a building block in the synthesis of more complex molecules. Its reactive functional groups allow for easy modification through various chemical reactions, such as substitution, addition, and cyclization. This makes it an attractive starting material for the synthesis of novel compounds with diverse biological activities. For instance, researchers have utilized 5-Methyl-1H-indazole to synthesize compounds with anti-inflammatory properties, which could have applications in treating inflammatory diseases such as rheumatoid arthritis.

In addition to its therapeutic potential, 5-Methyl-1H-indazole has also been explored for its use in diagnostic imaging. Derivatives of this compound have been labeled with radioisotopes to create imaging agents that can be used to visualize specific biological processes in vivo. For example, a study published in the Journal of Nuclear Medicine described the synthesis and evaluation of a radiolabeled derivative of 5-Methyl-1H-indazole, which showed promising results in imaging brain tumors.

The safety profile of 5-Methyl-1H-indazole is another important aspect that has been investigated. Preclinical studies have generally shown that this compound is well-tolerated at therapeutic doses, with minimal side effects. However, as with any new chemical entity, thorough toxicity studies are essential to ensure its safety before advancing to clinical trials.

In conclusion, 5-Methyl-1H-indazole (CAS No. 1776-37-0) is a multifaceted compound with significant potential in various areas of medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological properties make it an attractive scaffold for the development of novel therapeutic agents. Ongoing research continues to uncover new applications and derivatives of this compound, further highlighting its importance in modern drug discovery efforts.

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